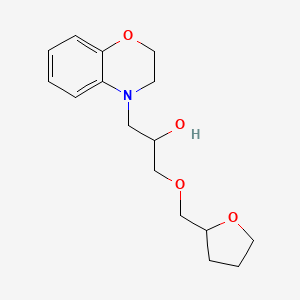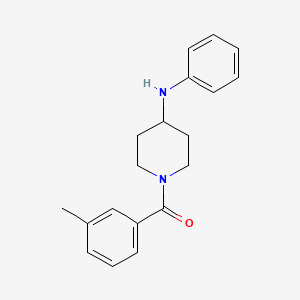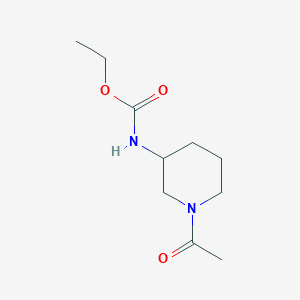
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol, also known as DPI, is a compound that has been extensively studied for its potential applications in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes, including signal transduction, cell proliferation, and differentiation.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role as a PKC inhibitor. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol can potentially be used to treat various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.
Mechanism of Action
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol selectively inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation. This leads to a downstream effect on various cellular processes, including the inhibition of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to have various biochemical and physiological effects on cells. In vitro studies have shown that 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol inhibits cell proliferation and induces apoptosis in various cancer cell lines. Additionally, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which play critical roles in various cellular processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol in lab experiments is its selectivity for PKC. This allows researchers to study the specific role of PKC in various cellular processes. Additionally, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to be relatively stable and can be easily synthesized in the lab. However, one of the limitations of using 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol is its potential off-target effects. 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to inhibit other enzymes, including tyrosine kinases, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol. One area of research is the development of more selective PKC inhibitors. Additionally, researchers are exploring the potential use of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. Finally, researchers are investigating the potential use of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol as a tool to study the role of PKC in various cellular processes.
Conclusion
In conclusion, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol is a compound that has been extensively studied for its potential applications in scientific research. Its selective inhibition of PKC makes it a valuable tool for studying the role of PKC in various cellular processes. Additionally, its potential applications in the treatment of various diseases make it a promising therapeutic agent. However, further research is needed to fully understand the potential of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol and to develop more selective PKC inhibitors.
Synthesis Methods
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol can be synthesized through a multi-step process involving the reaction of 2-aminophenol with various reagents, including ethylene oxide, formaldehyde, and acetic anhydride. The final step involves the reaction of the intermediate product with 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone. The resulting product is then purified through column chromatography to obtain pure 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c18-13(11-19-12-14-4-3-8-20-14)10-17-7-9-21-16-6-2-1-5-15(16)17/h1-2,5-6,13-14,18H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGRKDNZHXBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(CN2CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)


![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)
![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)